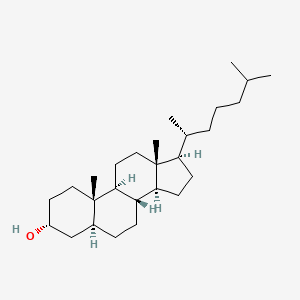
吡嗪-1,4-二氧化物
描述
Pyrazine, 1,4-dioxide, is a heterocyclic aromatic compound with a five-membered ring structure. It is an organic compound that is widely used in various scientific applications. Pyrazine, 1,4-dioxide is a colorless, crystalline solid with a strong odor and a melting point of 64°C. It is a versatile compound that can be used in a variety of applications, such as pharmaceuticals, agrochemicals, and food additives. It is also used in the synthesis of other compounds, such as pyrazole, pyrazine-2-carboxylic acid, and pyrazine-2-carboxamide.
科学研究应用
化学性质和结构
吡嗪-1,4-二氧化物,分子式为C4H4N2O2 {svg_1}. 它具有低能级的空π分子轨道和独特的双功能性,使其能够形成配位键,同时充当桥联配体 {svg_2}.
腐蚀抑制
据报道,吡嗪及其衍生物是水溶液中金属材料的有效腐蚀抑制剂 {svg_3}. 它们是钢铁、铝和镁合金的混合型抑制剂 {svg_4}. 吡嗪衍生物在钢上的吸附可能是物理的或化学的,但在铝和镁合金上是纯粹的化学吸附 {svg_5}.
高能材料
吡嗪-1,4-二氧化物本身是一种高效的共晶形成体和高能材料 {svg_6}. 它具有两个氮氧化物片段,表明潜在的危害 {svg_7}.
医药和农业应用
吡咯并吡嗪衍生物的开发是一个很好的研究课题,因为这些化学物质现在通常被称为具有潜在药物和农业用途的关键 N-杂环化合物 {svg_8}.
分子识别
基于杯[4]吡咯 (C4P) 的体系已被广泛地用作阴离子和离子对的结合剂。 然而,它们作为中性物质分子容器的作用能力仍未得到充分探索 {svg_9}. 吡嗪 N,N'-二氧化物 (PZDO) 已被研究用于利用一系列芳香族扩展杯[4]吡咯体系进行分子识别 {svg_10}.
热化学
吡嗪-1,4-二氧化物已被研究其热行为、热化学性质和机械敏感性 {svg_11}. 热力学研究中心 (TRC) 提供了关于其相变数据、气相热化学数据、凝聚相热化学数据和气相离子能量学数据的资料 {svg_12}.
安全和危害
作用机制
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Mode of Action
Some studies suggest that pyrazine-containing therapeutic agents can reversibly inhibit the 26s proteasome through the action of its boronic acid moiety, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival
Biochemical Pathways
For example, Tetramethylpyrazine (a pyrazine derivative) is reported to scavenge superoxide anions and decrease nitric oxide production in human Granulocytes
Pharmacokinetics
It’s known that in humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation
Result of Action
It’s known that pyrazine derivatives can have a wide range of biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Action Environment
It’s known that the formation of pyrazines can be influenced by various factors during food processing
生化分析
Biochemical Properties
Pyrazine, 1,4-dioxide plays a significant role in biochemical reactions due to its redox-active nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazine, 1,4-dioxide is known to interact with kinase proteins, where it serves as a hydrogen bond acceptor . This interaction is crucial for its role in modulating kinase activity, which is essential for various cellular processes. Additionally, pyrazine, 1,4-dioxide has been studied for its antimicrobial, antitumoral, anti-inflammatory, and antiviral activities .
Cellular Effects
Pyrazine, 1,4-dioxide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine, 1,4-dioxide can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding its potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of pyrazine, 1,4-dioxide involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, pyrazine, 1,4-dioxide has been shown to inhibit certain enzymes by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazine, 1,4-dioxide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazine, 1,4-dioxide remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of pyrazine, 1,4-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumoral activity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of pyrazine, 1,4-dioxide.
Metabolic Pathways
Pyrazine, 1,4-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, pyrazine, 1,4-dioxide can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, pyrazine, 1,4-dioxide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution of pyrazine, 1,4-dioxide is essential for determining its bioavailability and potential therapeutic effects.
Subcellular Localization
Pyrazine, 1,4-dioxide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.
属性
IUPAC Name |
4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKIFFXFIDYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178926 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-84-9 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


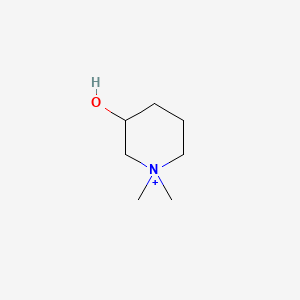

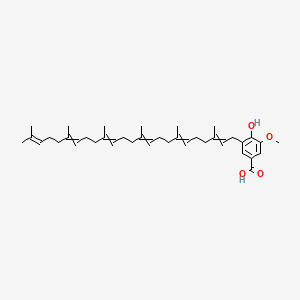

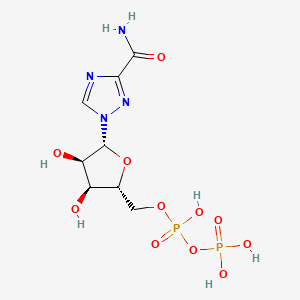
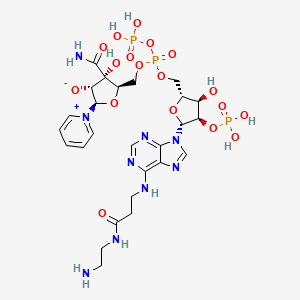

![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)

![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
